3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine
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Overview
Description
3-(Difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, an ethylbenzenesulfonyl group, and an azetidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethylbenzenesulfonyl chloride and azetidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidines with various functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Materials Science:
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfonyl groups or azetidine rings.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzyme active sites, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine
- 3-(Difluoromethyl)-1-(4-methylbenzenesulfonyl)azetidine
- 3-(Difluoromethyl)-1-(4-chlorobenzenesulfonyl)azetidine
Comparison:
- Structural Differences: The presence of different substituents on the benzenesulfonyl group or the azetidine ring can significantly alter the compound’s chemical and biological properties.
- Uniqueness: 3-(Difluoromethyl)-1-(4-ethylbenzenesulfonyl)azetidine is unique due to the combination of the difluoromethyl group and the ethylbenzenesulfonyl group, which can provide distinct reactivity and interaction profiles compared to its analogs.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(4-ethylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2S/c1-2-9-3-5-11(6-4-9)18(16,17)15-7-10(8-15)12(13)14/h3-6,10,12H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDANTUELVGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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